

# Spectroscopic and Synthetic Profile of 2-amino-N-cyclopropylacetamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-amino-N-cyclopropylacetamide

Cat. No.: B111377

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This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **2-amino-N-cyclopropylacetamide**. This compound serves as a valuable building block in medicinal chemistry and drug development. The information presented herein is intended to facilitate its use in research and development settings.

## Core Spectroscopic Data

While direct experimental spectra for **2-amino-N-cyclopropylacetamide** are not readily available in public databases, the following tables summarize the expected spectroscopic characteristics based on analysis of its hydrochloride salt and closely related analogs, such as 2-chloro-N-cyclopropylacetamide. These predicted values provide a reliable baseline for the characterization of this compound.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.5 - 8.0	br s	1H	-NH- (Amide)
~3.25	s	2H	-CH <sub>2</sub> - (alpha to amino)
~2.65	m	1H	-CH- (cyclopropyl)
~1.55	br s	2H	-NH <sub>2</sub> (Amino)
~0.70	m	2H	-CH <sub>2</sub> - (cyclopropyl)
~0.50	m	2H	-CH <sub>2</sub> - (cyclopropyl)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~172.0	C=O (Amide)
~45.0	-CH <sub>2</sub> - (alpha to amino)
~23.0	-CH- (cyclopropyl)
~6.0	-CH <sub>2</sub> - (cyclopropyl)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3200	Strong, Broad	N-H Stretch (Amine and Amide)
3080	Medium	C-H Stretch (Cyclopropyl)
2950 - 2850	Medium	C-H Stretch (Aliphatic)
~1650	Strong	C=O Stretch (Amide I)
~1560	Strong	N-H Bend (Amide II)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
114.08	$[M]^+$ (Molecular Ion)
99.06	$[M - NH_3]^+$
71.06	$[M - CH_2NH_2]^+$
57.07	$[C_3H_5N]^+$
43.04	$[C_2H_5N]^+$

## Experimental Protocols

The synthesis of **2-amino-N-cyclopropylacetamide** can be achieved through a two-step process, starting with the formation of the chloro-intermediate, 2-chloro-N-cyclopropylacetamide, followed by amination.

### Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

This protocol is adapted from established procedures for the acylation of amines.<sup>[1]</sup>

Materials:

- Cyclopropylamine
- 2-chloroacetyl chloride
- Dichloromethane (DCM)
- Hexane
- Diatomaceous earth

Procedure:

- In a flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopropylamine (1.0 eq) in dichloromethane.

- Cool the solution to 0 °C using an ice bath.
- Slowly add 2-chloroacetyl chloride (0.5 eq) dropwise to the stirred solution at 0 °C.
- Maintain the reaction mixture at 0 °C and continue stirring for 2 hours.
- After the reaction is complete, filter the mixture through a pad of diatomaceous earth.
- Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
- Slurry the solid in hexane, filter, and dry under vacuum to yield 2-chloro-N-cyclopropylacetamide.

## Step 2: Synthesis of 2-amino-N-cyclopropylacetamide

This is a general procedure for the amination of a haloacetamide.

Materials:

- 2-chloro-N-cyclopropylacetamide
- Ammonia (aqueous solution, e.g., 28% NH<sub>3</sub> in H<sub>2</sub>O, or in an organic solvent)
- Suitable solvent (e.g., ethanol, methanol, or THF)
- Sodium bicarbonate or other suitable base (for workup)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

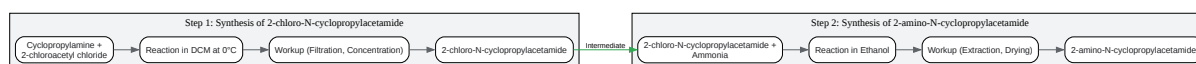
Procedure:

- Dissolve 2-chloro-N-cyclopropylacetamide (1.0 eq) in a suitable solvent such as ethanol.
- Add an excess of aqueous ammonia solution (e.g., 5-10 equivalents).

- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-amino-N-cyclopropylacetamide**.
- The product can be further purified by column chromatography or recrystallization if necessary.

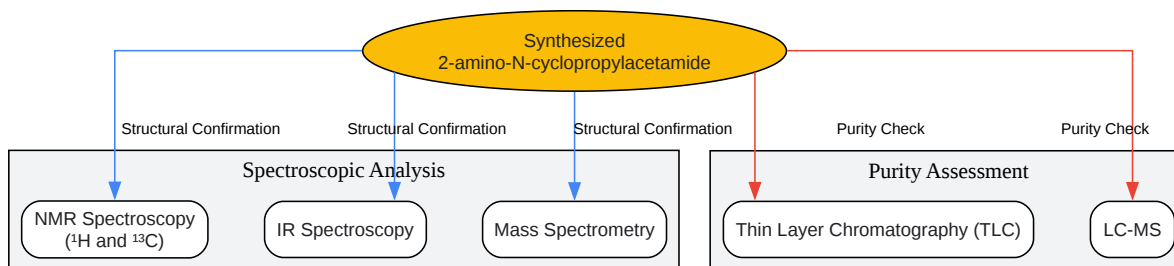
## Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.



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Caption: Synthetic pathway for **2-amino-N-cyclopropylacetamide**.



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Caption: Characterization workflow for **2-amino-N-cyclopropylacetamide**.

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## References

- 1. N1-CYCLOPROPYL-2-CHLOROACETAMIDE | 19047-31-5 [chemicalbook.com]
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